5beta-Cholane
CAS No.: 80373-86-0
Cat. No.: VC21345232
Molecular Formula: C24H40
Molecular Weight: 330.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 80373-86-0 |
---|---|
Molecular Formula | C24H40 |
Molecular Weight | 330.6 g/mol |
IUPAC Name | (5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
Standard InChI | InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3/t17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
Standard InChI Key | QSHQKIURKJITMZ-OBUPQJQESA-N |
Isomeric SMILES | CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |
SMILES | CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Canonical SMILES | CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Chemical Structure and Properties
5beta-Cholane, with the CAS number 80373-86-0, is a tetracyclic compound characterized by its steroid backbone consisting of four fused rings. Its IUPAC name is (5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-((R)-pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene . The molecular structure features a specific stereochemistry that distinguishes it from other cholane isomers.
The compound has a molecular formula of C24H40 and is primarily used in analytical and research contexts. 5beta-Cholane serves as an important reference standard for analytical method development, method validation, and quality control applications during drug development processes .
Table 1: Physical and Chemical Properties of 5beta-Cholane
Property | Value |
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Chemical Formula | C24H40 |
Molecular Weight | 344.58 g/mol |
CAS Number | 80373-86-0 |
IUPAC Name | (5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-((R)-pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene |
Physical State | Solid |
Stereochemistry | 5β configuration (H-atom at C5 position) |
Stereochemistry and Structural Significance
The nomenclature "5beta" refers to the specific orientation of the hydrogen atom at the C5 position of the steroid skeleton. This stereochemical configuration is crucial for the compound's biological activity and interactions with various receptors in biological systems.
5beta-Cholane can exist as two stereoisomers: 5alpha-cholane and 5beta-cholane. The key difference between these isomers lies in the orientation of the hydrogen atom at the C5 position. In 5beta-cholane, the hydrogen atom at C5 is in the beta configuration, resulting in a different three-dimensional structure compared to 5alpha-cholane.
This stereochemical difference significantly influences the compound's:
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Biological activity
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Receptor binding affinity
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Pharmacological properties
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Role in metabolic pathways
The unique stereochemistry of 5beta-cholane contributes to its specific functions in cholesterol metabolism and bile acid synthesis, making it a subject of interest in biochemical and pharmaceutical research.
Synthesis and Preparation Methods
The preparation of 5beta-Cholane and its derivatives involves several synthetic routes that have been documented in scientific literature. One established method includes the oxidation of chenodeoxycholic acid using hydrogen peroxide in the presence of an acid catalyst to obtain 3alpha-hydroxy-7-oxo-5beta-cholanic acid, which can then be further modified to yield 5beta-Cholane.
Synthetic Pathways
A facile synthesis approach has been reported for various 5beta-cholane derivatives, including:
These synthetic pathways typically involve selective functionalization at specific positions of the cholane backbone, allowing for the creation of derivatives with modified biological properties.
Industrial Production
Industrial production methods for 5beta-Cholane typically involve:
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Extraction from natural sources
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Purification processes
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Chemical modifications to obtain desired derivatives
These methods are essential for producing high-purity 5beta-Cholane for use as analytical standards and in research applications.
Chemical Reactions
5beta-Cholane undergoes various chemical reactions that are important for both its synthesis and its role in biological systems.
Oxidation Reactions
Oxidation reactions can modify functional groups on the cholane backbone. For example, the oxidation of chenodeoxycholic acid can produce intermediates in the synthesis pathway of 5beta-Cholane derivatives. These reactions typically employ oxidizing agents such as hydrogen peroxide.
Reduction Reactions
Reduction reactions alter the functional groups on the 5beta-Cholane backbone, leading to the formation of various derivatives with different biological properties. These reactions are crucial for modifying the activity and specificity of 5beta-Cholane-based compounds.
Substitution Reactions
Substitution reactions, particularly those using tosyl chloride, create important derivatives like 5beta-cholan-24-yl tosylate . These reactions enable the selective modification of specific hydroxyl groups, allowing for the preparation of compounds with targeted biological activities.
Biological Activity
5beta-Cholane exerts significant biological effects through its interactions with various receptors and its role in metabolic pathways.
Receptor Activation
One of the most notable aspects of 5beta-Cholane's biological activity is its interaction with nuclear receptors. It has been identified as an activator of the farnesol X receptor (FXR), a nuclear receptor involved in the regulation of bile acid, lipid, and glucose homeostasis. This activation can influence various metabolic processes, including:
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Bile acid synthesis and metabolism
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Cholesterol homeostasis
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Lipid metabolism
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Glucose regulation
Structure-Activity Relationships
The biological activity of 5beta-Cholane derivatives is significantly influenced by their structural modifications. Research indicates that:
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The position of hydroxyl groups on the steroid backbone alters the affinity and efficacy for various receptors
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Different stereoisomers exhibit varying degrees of biological activity
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Side chain modifications can create derivatives with enhanced receptor specificity
This structure-activity relationship underscores the importance of stereochemistry in drug design and efficacy, making 5beta-Cholane an interesting template for pharmaceutical development.
Table 2: Biological Activities of 5beta-Cholane and Derivatives
Compound | Receptor Target | Effect | Potential Applications |
---|---|---|---|
5beta-Cholane | Farnesol X Receptor (FXR) | Activation of receptor | Treatment of cholesterol and lipid-related diseases |
5beta-Cholane derivatives | TGR5 (GPBAR1) | Increased intracellular cAMP levels | Metabolic regulation, energy homeostasis |
5beta-Cholestane derivatives | Various bile acid receptors | Modulation of bile acid transport | Cholesterol management, metabolic disorders |
Research Applications
5beta-Cholane and its derivatives have diverse scientific research applications that span multiple disciplines.
Biological Research
In biological research, 5beta-Cholane serves as an important tool for studying:
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Bile acid synthesis pathways
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Cholesterol metabolism mechanisms
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Lipid absorption processes
These studies provide valuable insights into fundamental biological processes and potential therapeutic targets.
Medicinal Research
In medicinal research, 5beta-Cholane derivatives are investigated for:
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Potential activation of the farnesol X receptor
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Treatment of cholesterol and lipid-related diseases
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Management of metabolic disorders
The compound's ability to modulate nuclear receptors makes it particularly interesting for developing treatments for conditions related to lipid metabolism.
Analytical Applications
5beta-Cholane serves as a reference standard for:
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Analytical method development
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Method validation (AMV)
These applications highlight the compound's importance in pharmaceutical research and development processes.
Derivatives and Related Compounds
Several important derivatives and related compounds of 5beta-Cholane have been identified and studied for their unique properties and biological activities.
5beta-Cholane-3alpha,7alpha,24-triol
5beta-Cholane-3alpha,7alpha,24-triol (CAS: 23848-46-6) is a naturally occurring organic compound classified as a bile alcohol. It has a molecular formula of C24H42O3 and a molecular weight of 378.6 g/mol. This derivative:
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Plays a role in cholesterol metabolism
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Contributes to lipid absorption in biological systems
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Features three hydroxyl groups at positions 3α, 7α, and 24 on the cholane skeleton
5beta-Cholestane-3alpha,7alpha,12alpha-triol
5beta-Cholestane-3alpha,7alpha,12alpha-triol is an intermediate in bile acid biosynthesis. It functions as:
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The second-to-last step in the synthesis of 5beta-cyprinolsulfate
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A product of the enzymatic conversion from 7alpha,12alpha-dihydroxy-5beta-cholestan-3-one
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A precursor to 3alpha,7alpha,12alpha,26-tetrahydroxy-5beta-cholestane, formed via the enzyme cytochrome P450 (EC 1.14.13.15)
This compound has been shown to inhibit la-hydroxylation, highlighting its regulatory role in metabolic processes .
Table 3: Comparison of 5beta-Cholane with Related Compounds
Compound | Chemical Formula | Key Features | Biological Activity |
---|---|---|---|
5beta-Cholane | C24H40 | Basic cholane structure | Precursor in bile acid synthesis, FXR activation |
5alpha-Cholane | C24H40 | Different stereochemistry at C5 | Different biological properties compared to 5beta-Cholane |
5beta-Cholane-3alpha,7alpha,24-triol | C24H42O3 | Three hydroxyl groups at positions 3α, 7α, and 24 | Role in cholesterol metabolism and lipid absorption |
5beta-Cholestane-3alpha,7alpha,12alpha-triol | C27H48O3 | Three hydroxyl groups at positions 3α, 7α, and 12α | Intermediate in bile acid biosynthesis |
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